molecular formula C13H10O B125995 9H-Fluoren-1-ol CAS No. 6344-61-2

9H-Fluoren-1-ol

Cat. No.: B125995
CAS No.: 6344-61-2
M. Wt: 182.22 g/mol
InChI Key: PWFLISNWYDWJHX-UHFFFAOYSA-N
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Scientific Research Applications

9H-Fluoren-1-ol has several applications in scientific research:

Safety and Hazards

9H-Fluoren-1-ol causes serious eye irritation . It is toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and do not ingest .

Mechanism of Action

Target of Action

9H-Fluoren-1-ol, also known as 9-Fluorenol, is a member of the class of hydroxyfluorenes . It is a secondary alcohol and has a role as an animal metabolite

Mode of Action

This compound is a dopamine reuptake inhibitor with an IC50 of 9 μM . This means it inhibits the reuptake of dopamine, a neurotransmitter, thereby increasing the concentration of dopamine in the synaptic cleft. This can lead to increased dopamine receptor activation, which can have various effects depending on the specific dopamine pathway involved.

Pharmacokinetics

Its lipophilicity (logp 24) is higher than that of drugs like modafinil (LogP 17) and amphetamine (LogP 18), suggesting that it may penetrate the blood-brain barrier more readily .

Biochemical Analysis

Biochemical Properties

9H-Fluoren-1-ol has been found to interact with certain enzymes and proteins. For instance, it has been suggested as a possible inhibitor of tyrosinase activity . Tyrosinase is a key enzyme in the production of melanin, and inhibitors of this enzyme are of significant interest in the cosmetic and medical industries.

Cellular Effects

Some fluorene derivatives have shown potential as anticancer and antimicrobial agents against multidrug-resistant strains .

Molecular Mechanism

It is known to be a weak dopamine reuptake inhibitor with an IC50 of 9 μM . This suggests that it may influence neurotransmitter levels in the brain, potentially affecting mood and cognition.

Metabolic Pathways

It is known that fluorene and its derivatives can be metabolized by various organisms, including bacteria .

Transport and Distribution

Its lipophilicity (LogP 2.4) is higher than that of drugs like modafinil (LogP 1.7) and amphetamine (LogP 1.8), suggesting that it may penetrate the blood-brain barrier more readily .

Preparation Methods

9H-Fluoren-1-ol can be synthesized through the reduction of 9-fluorenone. One common method involves dissolving 9-fluorenone in warm ethanol and then adding a reducing reagent such as sodium borohydride. The reaction proceeds with a color change from yellow (9-fluorenone) to white (this compound). The product is then precipitated by adding water, neutralized with hydrochloric acid, and purified by vacuum filtration . Industrial production methods may involve similar reduction processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

9H-Fluoren-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed from these reactions are 9-fluorenone (oxidation) and various substituted fluorenes (substitution).

Properties

IUPAC Name

9H-fluoren-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c14-13-7-3-6-11-10-5-2-1-4-9(10)8-12(11)13/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFLISNWYDWJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951380
Record name 9H-Fluoren-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6344-61-2, 28724-53-0
Record name Fluoren-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Fluorenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028724530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Fluoren-1-ol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51310
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Fluoren-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1.00 g of fluorene, 0.036 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (3% by mole relative to fluorene), 9.0 g of propionic acid, 0.008 g of cobalt(II) acetate.4H2O and 0.008 g of manganese(II) acetate.4H2O was stirred at 120° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 5 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield fluorenon and fluorenol in 86% and 1% yields, respectively, at 99% conversion of fluorene.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.036 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.008 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.008 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

35.5g (0.1 mole) of 2-nitro-2'-hydroxy-5-t-octylazobenzene are added to the mixture of 60 ml of methanol, 2.3 g of fluorenone and 64 g of 50% aqueous solution of sodium hydroxide. The mixture is stirred at 70°-75° C. and to the mixture is slowly added 55.4 g (0.3 mol) of glucose in 55 ml of water over 2 hours. The reaction mixture is heated for an additional three hours, then 160 ml of methanol is added at 55°-60° C. and 14.2 g of 35% hydrochloric acid slowly added and stirred at 40°-50° C. for 20 minutes. During this time crystals should appear. Then more hydrochloric acid is added to attain pH 4-5. The reaction is cooled to 25° C. to yield 26.5 g (82%). Compared to Example 1, above, more than three times the amount of fluorenone is needed, more than double the reaction time is required, and a lower yield is obtained than when fluorenol is used.
Quantity
160 mL
Type
solvent
Reaction Step One
Name
2-nitro-2'-hydroxy-5-t-octylazobenzene
Quantity
35.5 g
Type
reactant
Reaction Step Two
Name
fluorenone
Quantity
2.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
55.4 g
Type
reactant
Reaction Step Three
Quantity
14.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
fluorenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
55 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

To 25 ml of acetic acid were added 10 mmol of fluorene, 1 mmol of N-hydroxyphthalimide and a binary co-catalyst [0.03 mmol of acetylacetonatovanadium V(AA)3 and 0.02 mmol of acetylacetonatocopper Cu(AA)2 ]and the resultant mixture was stirred under an oxygen atmosphere at a temperature of 90° C. for 8 hours. The products in the reaction mixture were analyzed by gas chromatography, and, as a result, fluorene was converted into fluorenol (yield 5%) and fluorenone (yield 30%) with a conversion of 36%. The selectivity of such oxides (the alcohol and the ketone) was 97%.
[Compound]
Name
Cu(AA)2
Quantity
0.02 mmol
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Three
Quantity
1 mmol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
5%
Yield
30%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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